N-(2,3-DICHLOROPHENYL)-2-{[6-(PYRIDIN-3-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-(2,3-DICHLOROPHENYL)-2-{[6-(PYRIDIN-3-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DICHLOROPHENYL)-2-{[6-(PYRIDIN-3-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 2,3-dichloroaniline, pyridine-3-carboxylic acid, and 6-chloropyridazine. The synthesis could involve steps such as:
Formation of the acetamide backbone: This might involve the reaction of 2,3-dichloroaniline with acetic anhydride.
Introduction of the pyridazinyl group: This could be achieved through a nucleophilic substitution reaction with 6-chloropyridazine.
Attachment of the pyridinyl group: This might involve a coupling reaction with pyridine-3-carboxylic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DICHLOROPHENYL)-2-{[6-(PYRIDIN-3-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This could involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This might include nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-DICHLOROPHENYL)-2-{[6-(PYRIDIN-3-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other acetamides with different substituents, such as:
- N-(2,3-DICHLOROPHENYL)-2-{[6-(PYRIDIN-3-YL)PYRIDAZIN-3-YL]SULFANYL}PROPIONAMIDE
- N-(2,3-DICHLOROPHENYL)-2-{[6-(PYRIDIN-3-YL)PYRIDAZIN-3-YL]SULFANYL}BUTYRAMIDE
Uniqueness
The uniqueness of N-(2,3-DICHLOROPHENYL)-2-{[6-(PYRIDIN-3-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4OS/c18-12-4-1-5-14(17(12)19)21-15(24)10-25-16-7-6-13(22-23-16)11-3-2-8-20-9-11/h1-9H,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKPZQXEUYWSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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